3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester

Catalog No.
S545287
CAS No.
606932-81-4
M.F
C28H25NO7S
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazoli...

CAS Number

606932-81-4

Product Name

3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester

IUPAC Name

methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate

Molecular Formula

C28H25NO7S

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+

InChI Key

IVAQJHSXBVHUQT-ZVHZXABRSA-N

SMILES

COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC

Solubility

Soluble in DMSO

Synonyms

THR-0921; THR0921; THR 0921

Canonical SMILES

COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)/C(=O)OC)OC

Description

The exact mass of the compound 3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester is 519.1352 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester is a complex organic compound characterized by its unique structural features. It consists of a central acrylic acid moiety modified with various functional groups, including a methoxy-substituted phenyl group and a dioxothiazolidin derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Typical of acrylic acid derivatives, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The presence of the dioxothiazolidin moiety allows for nucleophilic attacks, leading to substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions due to the presence of electron-donating groups like methoxy.

Research indicates that this compound exhibits significant biological activities, particularly in the field of pharmacology. Notably, it has been evaluated for its antihyperglycemic properties. In studies involving neonatal streptozotocin-induced diabetic Wistar male rats, it demonstrated promising results, suggesting its potential as a therapeutic agent for diabetes management . The presence of electron-donating groups on the aromatic rings enhances its activity.

The synthesis of 3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester typically involves several steps:

  • Formation of the Dioxothiazolidin Derivative: This can be achieved through condensation reactions involving thiazolidinediones and appropriate aldehydes.
  • Acrylic Acid Derivative Synthesis: The acrylic acid backbone can be formed through standard methods such as Michael addition or Wittig reactions.
  • Coupling Reaction: Finally, the different moieties are coupled together using coupling agents or catalysts to yield the final product.

This compound has several potential applications:

  • Medicinal Chemistry: Its antihyperglycemic properties make it a candidate for developing new diabetes medications.
  • Pharmaceutical Research: It serves as a lead compound for synthesizing related derivatives with improved efficacy and safety profiles.
  • Biological Studies: It can be used in studies exploring the mechanisms of action in metabolic disorders.

Interaction studies have focused on understanding how this compound interacts with biological targets. For example, its ability to modulate pathways related to glucose metabolism has been investigated. Additionally, studies have explored its interactions with various receptors involved in insulin signaling and glucose uptake .

Several compounds share structural similarities with 3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
3-Aryl-2-{4-[4-(2,4-Dioxothiazolidin-5-ylmethyl)Phenoxy]-Phenyl}-Acrylic Acid Alkyl EsterContains similar thiazolidin and aryl groupsAntihyperglycemic activity
1-(4-Hydroxy-3,5-Dimethoxyphenyl)EthanoneSimilar methoxy-substituted aromatic structureAntioxidant properties
Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-DicarboxylateRelated pyrrole structureAnti-inflammatory effects

Uniqueness: The unique combination of the dioxothiazolidin moiety and the specific substitution pattern on the aromatic rings distinguishes this compound from others in its class. Its structural complexity may contribute to enhanced biological activity compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

519.13517331 g/mol

Monoisotopic Mass

519.13517331 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4LXSR6QYJI

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Mechanism of Action

CLX-0921 has a spectrum of activity that differs from commercially available TZDs. It also increases glycogen synthesis, an activity not typically associated with rosiglitazone or pioglitazone. Thus it appears to have a distinct spectrum of activity relative to other TZDs.

Dates

Modify: 2024-02-18
1: Dey D, Medicherla S, Neogi P, Gowri M, Cheng J, Gross C, Sharma SD, Reaven GM, Nag B. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential. Metabolism. 2003 Aug;52(8):1012-8. PubMed PMID: 12898466.
2: Barlocco D. CLX-0901 (Calyx Therapeutics). Curr Opin Investig Drugs. 2001 May;2(5):650-3. Review. PubMed PMID: 11569941.

Explore Compound Types